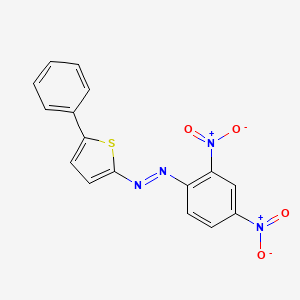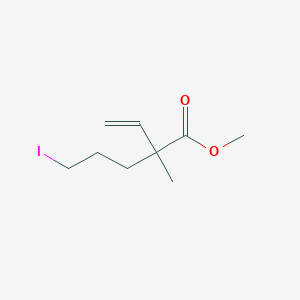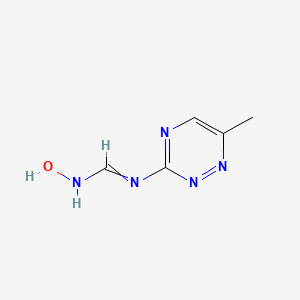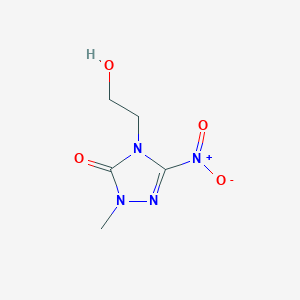![molecular formula C9H5N3O2 B14600992 [1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one CAS No. 59851-76-2](/img/structure/B14600992.png)
[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one is a heterocyclic compound that features a fused ring system combining oxazole and naphthyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminonicotinic acid with glyoxal in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole-naphthyridine fused ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazole-naphthyridine derivatives.
Substitution: Formation of substituted oxazole-naphthyridine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for the development of new therapeutic agents. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drugs targeting specific diseases. Their ability to interact with biological macromolecules makes them suitable for the treatment of infections, cancer, and inflammatory conditions.
Industry: The compound is also used in the development of new materials with specific electronic and optical properties. Its stability and reactivity make it suitable for applications in organic electronics and photonics.
Wirkmechanismus
The mechanism of action of [1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
[1,3]Oxazolo[5,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different biological activities.
[1,8]Naphthyridine: A related compound with a naphthyridine core, used in various medicinal chemistry applications.
[1,3,4]Oxadiazole: A five-membered heterocycle with diverse biological activities, often used in drug design.
Uniqueness: [1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one stands out due to its unique combination of oxazole and naphthyridine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
59851-76-2 |
|---|---|
Molekularformel |
C9H5N3O2 |
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
3H-[1,3]oxazolo[4,5-c][1,5]naphthyridin-2-one |
InChI |
InChI=1S/C9H5N3O2/c13-9-12-6-4-11-5-2-1-3-10-7(5)8(6)14-9/h1-4H,(H,12,13) |
InChI-Schlüssel |
LJJIWULGVPJIRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C3C(=C2N=C1)OC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,4-Dimethyl-1-[(methylsulfanyl)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14600933.png)

![2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one](/img/structure/B14600948.png)




![N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B14600996.png)


